3-Fluoro-4-nitrobenzenesulfonic acid

Übersicht

Beschreibung

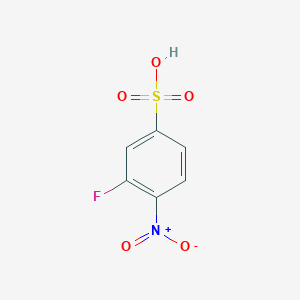

3-Fluoro-4-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4FNO5S and a molecular weight of 221.16 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitrobenzenesulfonic acid typically involves the nitration of 3-fluorobenzenesulfonic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonyl chlorides.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Reagents like thionyl chloride or phosphorus pentachloride.

Major Products

Substitution: Products with different functional groups replacing the nitro group.

Reduction: 3-Fluoro-4-aminobenzenesulfonic acid.

Oxidation: 3-Fluoro-4-nitrobenzenesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

3-Fluoro-4-nitrobenzenesulfonic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfonic acid group enhances its reactivity, making it suitable for electrophilic aromatic substitution reactions. This reactivity is leveraged in the production of complex organic molecules, including those used in drug development .

1.2. Synthesis of Fluorinated Compounds

The compound is utilized in the preparation of fluorinated derivatives, which are critical in medicinal chemistry due to the unique properties imparted by fluorine atoms. For instance, fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug design .

Pharmaceutical Applications

2.1. Antineoplastic Agents

this compound has been explored as a precursor for fluorinated analogs of established antineoplastic agents, such as methotrexate. The incorporation of fluorine can modify the pharmacokinetics and efficacy of these drugs, allowing for more effective cancer therapies .

2.2. Antiseptic and Antimicrobial Applications

Research indicates that derivatives of this compound can function as antiseptic agents. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antiseptics or disinfectants, particularly in hospital settings where infection control is critical .

Environmental Chemistry

3.1. Monitoring Environmental Contaminants

Due to its potential environmental impacts, this compound is studied for its behavior and degradation in environmental matrices. Understanding its persistence and transformation products is essential for assessing risks associated with its use .

3.2. Green Chemistry Initiatives

The compound's applications are also being explored within the framework of green chemistry, focusing on reducing environmental impacts during synthesis and use. Its role as an environmentally cautious reagent aligns with efforts to develop more sustainable chemical processes .

Data Summary Table

| Application Area | Specific Use | Benefits/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Enhances reactivity for complex molecule synthesis |

| Pharmaceutical Development | Precursor for fluorinated drugs | Improves metabolic stability and efficacy |

| Antiseptic Development | Potential antiseptic agent | Effective against microbial pathogens |

| Environmental Monitoring | Study of degradation and persistence | Assesses environmental risks |

| Green Chemistry | Sustainable reagent usage | Reduces environmental impact |

Case Studies

5.1. Synthesis of Fluorinated Methotrexate

In a study focusing on fluorinated analogs of methotrexate, researchers synthesized 3′-fluoromethotrexate using derivatives of this compound. The study demonstrated that this compound maintained similar binding affinities to target enzymes while improving tumor accumulation when monitored via magnetic resonance spectroscopy (MRS) .

5.2. Antimicrobial Efficacy Testing

Another case study evaluated the antimicrobial properties of compounds derived from this compound against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new disinfectants or antiseptics for clinical use .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-3-nitrobenzenesulfonic acid: Similar structure but with different positional isomers.

3-Fluoro-4-aminobenzenesulfonic acid: A reduction product of 3-Fluoro-4-nitrobenzenesulfonic acid.

3-Fluoro-4-nitrobenzenesulfonyl chloride: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biologische Aktivität

3-Fluoro-4-nitrobenzenesulfonic acid (CAS Number: 86156-94-7) is a sulfonic acid derivative known for its diverse chemical reactivity and potential biological applications. The compound features a nitro group and a sulfonic acid moiety, which contribute to its significant interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : CHFNOS

- Molecular Weight : 201.16 g/mol

- Functional Groups : Nitro (-NO), Fluoro (-F), and Sulfonic Acid (-SOH)

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 201.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Strongly acidic |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can engage in redox reactions, while the sulfonic acid group forms strong hydrogen bonds with biological molecules. This dual functionality allows the compound to influence enzyme activities and protein functions, making it valuable in biochemical studies.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by altering their active sites through hydrogen bonding.

- Protein-Ligand Interactions : The sulfonic acid moiety facilitates binding with proteins, potentially affecting their structural conformation and activity.

Biological Applications

This compound has been investigated for its potential applications in various fields:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

- Biochemical Research : The compound is utilized in studies of enzyme inhibition and protein interactions, contributing to our understanding of cellular mechanisms.

- Dye and Pigment Production : It is also applied in the industrial synthesis of dyes due to its reactive functional groups .

Case Study 1: Antimycobacterial Activity

A study synthesized derivatives based on this compound, specifically focusing on their antimycobacterial properties against Mycobacterium tuberculosis. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both sensitive and rifampicin-resistant strains . This highlights the potential for developing new antitubercular agents based on this scaffold.

Case Study 2: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound act as potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology. The inhibition led to significant antiproliferative effects in various human tumor cell lines, suggesting that this compound could be a lead for developing cancer therapeutics .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | MIC/IC50 Value |

|---|---|---|

| Antimycobacterial | M. tuberculosis | 4 μg/mL |

| HDAC Inhibition | Various human tumor cell lines | IC50 values ranging from 0.20 to 0.70 μM |

Eigenschaften

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCAHAXGOGJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574501 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86156-94-7 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.